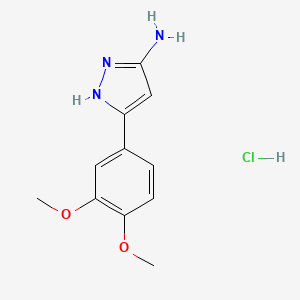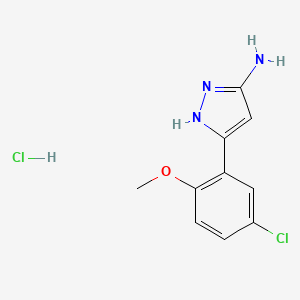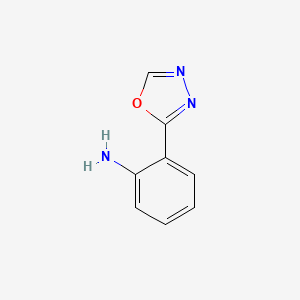
2-(1,3,4-氧二唑-2-基)苯胺
描述
2-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused to an aniline moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making 2-(1,3,4-Oxadiazol-2-yl)aniline a valuable compound for research and industrial applications.
科学研究应用
2-(1,3,4-Oxadiazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: It is investigated for its potential as an anti-cancer agent and for treating other diseases.
作用机制
Mode of Action
The mode of action of 2-(1,3,4-Oxadiazol-2-yl)aniline involves an intramolecular decarboxylative coupling reaction . This reaction is facilitated by electrochemistry and uses isatins as amino-attached C1 sources .
Biochemical Pathways
The compound is synthesized through a domino process integrating consecutive condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling .
Action Environment
The synthesis of the compound involves electrochemistry, suggesting that the reaction conditions could potentially influence its action .
生化分析
Biochemical Properties
2-(1,3,4-Oxadiazol-2-yl)aniline plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression regulation, respectively . Additionally, 2-(1,3,4-Oxadiazol-2-yl)aniline exhibits binding interactions with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of 2-(1,3,4-Oxadiazol-2-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses . Furthermore, 2-(1,3,4-Oxadiazol-2-yl)aniline affects gene expression by modulating the activity of transcription factors and epigenetic regulators . These cellular effects highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)aniline involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-(1,3,4-Oxadiazol-2-yl)aniline binds to the active sites of enzymes such as thymidylate synthase and histone deacetylase, leading to their inhibition . Additionally, it can activate or inhibit various signaling pathways by interacting with specific receptors and proteins . These molecular interactions underpin the diverse biological activities of 2-(1,3,4-Oxadiazol-2-yl)aniline.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3,4-Oxadiazol-2-yl)aniline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1,3,4-Oxadiazol-2-yl)aniline remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1,3,4-Oxadiazol-2-yl)aniline vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of 2-(1,3,4-Oxadiazol-2-yl)aniline increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
2-(1,3,4-Oxadiazol-2-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes oxidative metabolism, leading to the formation of metabolites that can further participate in biochemical reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 2-(1,3,4-Oxadiazol-2-yl)aniline, facilitating its conversion into active or inactive forms . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-(1,3,4-Oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in certain cellular compartments . The distribution of 2-(1,3,4-Oxadiazol-2-yl)aniline is influenced by its chemical properties, such as solubility and affinity for binding proteins . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 2-(1,3,4-Oxadiazol-2-yl)aniline plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . Targeting signals and post-translational modifications may direct 2-(1,3,4-Oxadiazol-2-yl)aniline to these compartments, influencing its interactions with biomolecules and its overall activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1,3,4-Oxadiazol-2-yl)aniline involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature. This reaction proceeds smoothly to afford the desired product in high yield . The structure of the compound is confirmed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Another method involves a copper-catalyzed domino protocol, which integrates consecutive condensation, base-promoted ring-opening, and key copper-catalyzed decarboxylative coupling for intramolecular C–O bond formation . This method utilizes simple and readily available isatins and hydrazides as starting materials.
Industrial Production Methods
Industrial production of 2-(1,3,4-Oxadiazol-2-yl)aniline typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aniline moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aniline moiety.
相似化合物的比较
2-(1,3,4-Oxadiazol-2-yl)aniline can be compared with other oxadiazole derivatives, such as:
2-(1,2,4-Oxadiazol-5-yl)aniline: This compound has a different position of nitrogen atoms in the oxadiazole ring, leading to variations in chemical reactivity and biological activity.
1,2,4-Oxadiazole-derived compounds: These compounds are known for their diverse applications in medicinal chemistry, including as enzyme inhibitors and antimicrobial agents.
The uniqueness of 2-(1,3,4-Oxadiazol-2-yl)aniline lies in its specific structure, which allows for unique interactions with biological targets and versatile chemical reactivity.
属性
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBNRVLITCYWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539876 | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-05-0 | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



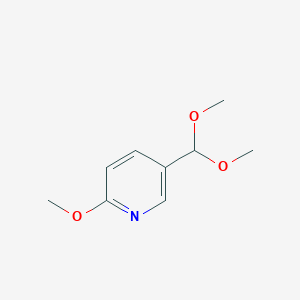

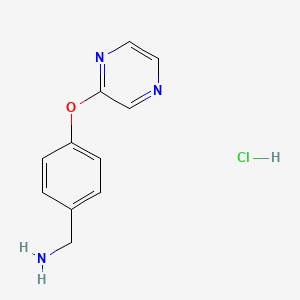

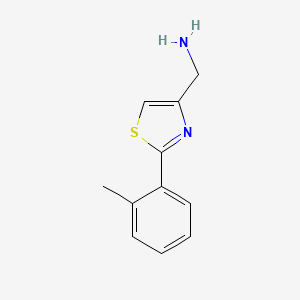
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)
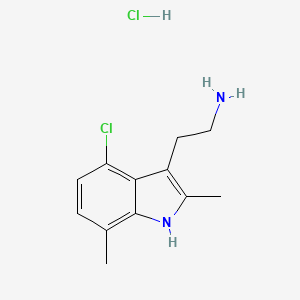
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)
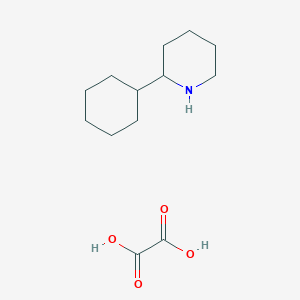
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)
